molecular formula C12H20ClN5 B12214756 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12214756
M. Wt: 269.77 g/mol
InChI Key: SWOGCBNMNDYHOC-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by two distinct pyrazole rings linked via a methylene bridge. The 1,3-dimethylpyrazole moiety is substituted at the 5-position with a methyl group, while the adjacent pyrazole ring features an isopropyl group at the 1-position and an amine at the 4-position.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-14-17)13-7-12-5-10(3)15-16(12)4;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

SWOGCBNMNDYHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)C(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane or tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

The compound exhibits significant biological activity primarily through the inhibition of specific enzymes related to inflammation and microbial growth. This mechanism disrupts metabolic pathways, potentially leading to therapeutic effects against various diseases, including cancer and infections. Interaction studies have shown that N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can effectively bind to enzyme active sites, inhibiting their activity and subsequently decreasing inflammation or microbial proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryEnzyme inhibition (e.g., COX)Treatment of inflammatory diseases
AntimicrobialDisruption of microbial metabolic pathwaysInfection control
AnticancerInduction of apoptosis in cancer cellsCancer therapy

Table 2: Synthesis Overview

StepReagents/ConditionsPurpose
Reaction1,3-Dimethyl-1H-pyrazole + Isopropylamine + BaseFormation of the target compound
PurificationRecrystallization or Column ChromatographyTo isolate pure product

Therapeutic Applications

The unique structure and biological activity of this compound make it a promising candidate for drug development. Research indicates potential applications in treating:

Anti-inflammatory Agents : The compound's ability to inhibit enzymes involved in inflammatory processes positions it as a candidate for developing new anti-inflammatory drugs.

Antimicrobial Agents : Its effectiveness against microbial growth suggests potential for use in formulating antimicrobial therapies.

Anticancer Agents : Preliminary studies indicate that it may induce apoptosis in cancer cells, highlighting its potential role in cancer treatment strategies .

Case Studies

Recent literature has documented various studies exploring the efficacy of pyrazole derivatives similar to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives against multiple cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.39 µM to 49.85 µM across different compounds .

Study 2: Anti-inflammatory Effects

Research demonstrated that certain pyrazole compounds exhibited up to 70% inhibition of inflammatory markers in vitro. This suggests that N-[...]-4-amino derivatives could be leveraged for developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Relevance Reference
Target Compound Dual pyrazole cores; methylene linker; isopropyl and methyl substituents Potential modulator of ion channels/enzymes
Elexacaftor (VX-445) Pyrazole-sulfonamide linker; trifluoro-dimethylpropoxy group CFTR potentiator (cystic fibrosis therapy)
VRT-532 Pyrazole-thiazole hybrid; phenyl substituent CFTR correction in vitro
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-pyrazole linkage; acetamide tail Antimicrobial/anti-inflammatory activity

Key Findings:

Structural Divergence: Linker Type: The target compound uses a methylene bridge between pyrazole rings, unlike Elexacaftor’s sulfonamide linker or VRT-532’s thiazole connector . Methylamine linkers may enhance conformational flexibility compared to rigid sulfonamides.

Pharmacological Implications :

  • Pyrazole cores in all compounds suggest affinity for heterotrimeric protein targets (e.g., CFTR in Elexacaftor). However, the target compound lacks the sulfonamide or thiazole motifs critical for Elexacaftor’s or VRT-532’s efficacy in cystic fibrosis .
  • The methyl-isopropyl substitution pattern may confer improved lipophilicity compared to phenyl-containing analogs (e.g., compound 41 in ), influencing membrane permeability .

Synthetic Considerations :

  • Elexacaftor’s synthesis involves multi-step coupling of pyrazole and benzamide units , whereas the target compound’s synthesis likely prioritizes simplicity due to its symmetrical pyrazole framework.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound features a unique structure characterized by dual pyrazole rings connected by a methylene bridge. Its molecular formula is C12H19N5C_{12}H_{19}N_{5} with a molecular weight of 233.31 g/mol. The presence of both dimethyl and isopropyl groups enhances its steric and electronic properties, making it a subject of interest for various biological investigations.

Structural Feature Description
Pyrazole Rings Two interconnected pyrazole units
Substituents Dimethyl and isopropyl groups
Molecular Formula C12H19N5C_{12}H_{19}N_{5}
Molecular Weight 233.31 g/mol

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes related to inflammation and microbial growth, disrupting metabolic pathways associated with various diseases.
  • Anticancer Properties: Preliminary studies suggest that compounds with similar pyrazole structures exhibit anticancer activity through mechanisms such as reducing mTORC1 activity and enhancing autophagy. These effects can lead to increased apoptosis in cancer cells, particularly under nutrient-deprived conditions .

Antiproliferative Activity

A study focusing on the antiproliferative effects of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to modulate autophagy pathways was highlighted as a potential mechanism for its anticancer effects .

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds indicated that modifications in the pyrazole structure could lead to enhanced biological activity. For instance, variations in substituents influenced the potency against cancer cell lines and the modulation of autophagic processes .

Case Study 1: Inhibition of mTORC1

In a controlled study, compounds structurally related to this compound were tested for their ability to inhibit mTORC1. Results showed that these compounds not only reduced mTORC1 activity but also increased basal autophagy levels in MIA PaCa-2 pancreatic cancer cells. This suggests potential applications in targeting metabolic stress within tumors .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited microbial growth, suggesting its potential use as an antimicrobial agent in therapeutic settings .

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